molecular formula C7H7FN2O2 B13619883 2-Amino-2-(6-fluoropyridin-3-yl)acetic acid

2-Amino-2-(6-fluoropyridin-3-yl)acetic acid

Katalognummer: B13619883
Molekulargewicht: 170.14 g/mol
InChI-Schlüssel: LWMQYXPSTVKINX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(6-fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative with significant interest in various scientific fields due to its unique chemical properties. The presence of a fluorine atom in the pyridine ring imparts distinct electronic characteristics, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another approach is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination techniques using readily available fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(6-fluoropyridin-3-yl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while substitution reactions can produce a range of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(6-fluoropyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Amino-2-(6-fluoropyridin-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can modulate the activity of enzymes and receptors, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-2-(6-fluoropyridin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Eigenschaften

Molekularformel

C7H7FN2O2

Molekulargewicht

170.14 g/mol

IUPAC-Name

2-amino-2-(6-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H7FN2O2/c8-5-2-1-4(3-10-5)6(9)7(11)12/h1-3,6H,9H2,(H,11,12)

InChI-Schlüssel

LWMQYXPSTVKINX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C(C(=O)O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.